Platinum nanocage

Description

Significance of Nanostructured Platinum in Catalysis and Energy Technologies

Nanostructured platinum materials are pivotal in a variety of catalytic processes and energy applications. numberanalytics.com Their high surface-area-to-volume ratio provides a greater number of active sites for chemical reactions compared to bulk platinum. mdpi.commdpi.com This enhanced reactivity is crucial in applications such as automotive catalytic converters, where platinum facilitates the conversion of harmful exhaust gases into less toxic substances. mdpi.com

Unique Structural Attributes of Platinum Nanocages

The exceptional properties of platinum nanocages stem from their specialized structure, which is intentionally engineered to maximize catalytic efficiency and durability.

Hollow Architecture and High Surface Area

A defining feature of platinum nanocages is their hollow interior. gatech.edusci-hub.se This design allows reactants to access both the inner and outer surfaces of the nanocage, effectively increasing the available surface area for catalytic reactions. militaryaerospace.comfrontiersin.org This high surface area means that more platinum atoms are available to participate in the reaction, leading to a more efficient use of this precious and costly metal. gatech.edusci-hub.se The porous walls of these nanocages further enhance mass transport, allowing for the efficient diffusion of reactants and products. sci-hub.seanl.govcapes.gov.br

The synthesis of these hollow structures often involves using sacrificial templates, such as palladium nanocrystals, which are later removed through processes like galvanic replacement or chemical etching. gatech.edunih.gov This approach allows for the creation of nanocages with ultra-thin walls, sometimes only a few atomic layers thick, which maximizes the utilization of platinum atoms. gatech.edu

Facet Engineering and Exposed Crystal Planes (e.g., {100}, {111})

The catalytic activity of platinum is highly dependent on the arrangement of atoms on its surface, which is determined by the exposed crystal planes or facets. mdpi.com Different crystal facets exhibit different catalytic properties. mdpi.comresearchgate.net For platinum, which has a face-centered cubic (f.c.c.) crystal structure, the low-energy facets like {100} and {111} are of particular interest. mdpi.com

Researchers can control the shape of the nanocages, such as cubes or octahedra, to preferentially expose specific facets. mdpi.comgatech.edu For instance, cubic nanocages primarily expose {100} facets, while octahedral nanocages expose {111} facets. mdpi.comresearchgate.net This "facet engineering" allows for the tailoring of the catalyst's activity and selectivity for specific chemical reactions. mdpi.comresearchgate.net For example, the {100} surface has shown high activity for the oxygen reduction reaction. acs.org Theoretical calculations, such as Density Functional Theory (DFT), are often used to understand how the electronic structure of these facets influences their catalytic performance. mdpi.comrsc.org

Research Scope and Objectives in Platinum Nanocage Studies

The primary goal of research into platinum nanocages is to develop highly active and durable catalysts while minimizing the amount of platinum required. gatech.edusc.edu This involves a multi-faceted approach that encompasses synthesis, characterization, and performance evaluation.

A significant area of investigation is the synthesis methodology. Researchers are continually exploring new and refining existing techniques to gain precise control over the size, shape, composition, and wall thickness of the nanocages. gatech.edusci-hub.senih.gov This includes methods like galvanic replacement, chemical etching, and template-assisted synthesis. frontiersin.orgnih.govnih.gov

Another key objective is to enhance the catalytic performance for specific reactions, most notably the oxygen reduction reaction (ORR) in fuel cells. greencarcongress.comnih.gov This involves creating alloyed nanocages, for instance by incorporating metals like nickel or silver, which can modify the electronic structure of the platinum and improve its catalytic activity and stability through ligand and strain effects. nih.govgreencarcongress.com

Durability is a critical factor for practical applications. sc.edu Research focuses on creating nanocages that can withstand the harsh operating conditions of fuel cells without significant degradation in performance. sc.edugreencarcongress.com This includes studying the stability of the nanocages over thousands of electrochemical cycles. greencarcongress.comnih.gov

Ultimately, the overarching objective is to bridge the gap between fundamental research and practical application by developing scalable and cost-effective methods for producing high-performance this compound catalysts that can contribute to the commercial viability of clean energy technologies. google.com

Research Findings on this compound Performance

| Catalyst | Target Reaction | Key Findings | Reference |

| Bunched Pt-Ni Alloy Nanocages | Oxygen Reduction Reaction (ORR) | Mass activity of 3.52 A/mg Pt and specific activity of 5.16 mA/cm², nearly 17 and 14 times higher than commercial Pt/C respectively. Negligible activity decay after 50,000 cycles. | greencarcongress.comnih.gov |

| Pt-Ag Alloy Nanocages | Oxygen Reduction Reaction (ORR) | After 10,000 cycles, specific activity was 1.23 mA/cm², 3.3 times that of commercial Pt/C. Mass activity dropped from 0.64 to 0.33 A/mg Pt after 30,000 cycles, still about twice that of pristine Pt/C. | nih.govosti.govresearchgate.net |

| PtPd Nanocage-rGO | Oxygen Reduction Reaction (ORR) | Mass activity of 0.534 A/mg Pt and specific activity of 0.482 mA/cm², 4.4 and 3.9 times greater than Pt/C respectively. | sciopen.com |

| Pt-Ni Nanocages (PNCs) | Oxygen Reduction Reaction (ORR) | Half-wave potential was 30 mV higher than commercial Pt/C. Specific and mass activity were 2 and 4 times greater than Pt/C at 0.9 V. | sc.edu |

| Pd-Pt Alloy Nanocages | Preferential Oxidation (PROX) of CO | Exhibited enhanced activity and selectivity compared to Pd nanocubes and commercial Pt/C. | nih.gov |

Structure

3D Structure of Parent

Properties

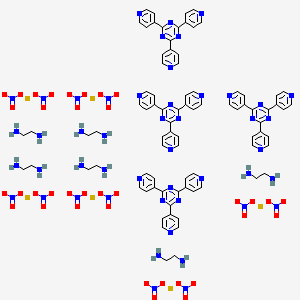

Molecular Formula |

C84H96N48O36Pt6 |

|---|---|

Molecular Weight |

3524.5 g/mol |

IUPAC Name |

ethane-1,2-diamine;platinum(2+);2,4,6-tripyridin-4-yl-1,3,5-triazine;dodecanitrate |

InChI |

InChI=1S/4C18H12N6.6C2H8N2.12NO3.6Pt/c4*1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15;6*3-1-2-4;12*2-1(3)4;;;;;;/h4*1-12H;6*1-4H2;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;12*-1;6*+2 |

InChI Key |

TXXGMZGLRAXWMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4.C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4.C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4.C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2].[Pt+2].[Pt+2].[Pt+2].[Pt+2].[Pt+2] |

Origin of Product |

United States |

Synthetic Methodologies for Platinum Nanocages

Template-Assisted Growth Strategies

Template-assisted synthesis is a dominant and versatile approach for creating hollow nanostructures. This method involves the use of a pre-synthesized nanoparticle or a supramolecular assembly as a mold or scaffold. A layer of platinum is deposited onto the template's surface, and the template is subsequently removed, leaving behind a hollow platinum shell or cage.

In this widely employed strategy, the template material is consumed or dissolved during or after the synthesis. The choice of template is critical as its shape and size directly dictate the final morphology of the platinum nanocage.

Palladium nanocrystals, particularly those with well-defined shapes like cubes and octahedra, are frequently used as sacrificial templates for this compound synthesis. nih.govacs.orgcambridge.org The process typically begins with the synthesis of uniform Pd nanocrystals, which serve as the cores. mdpi.com Subsequently, a few atomic layers of platinum are conformally deposited onto the surface of the Pd templates. researchgate.net This can be achieved through methods like the slow injection of a platinum precursor at a relatively high temperature, which promotes the layer-by-layer growth of an atomically flat Pt shell. researchgate.net

The final step involves the selective removal of the palladium core. This is often accomplished through chemical etching. frontiersin.org Density functional theory (DFT) calculations suggest that the etching process is initiated by the formation of vacancies as Pd atoms, which may have intermixed with the Pt shell during deposition, are etched away. researchgate.net The continuous dissolution of the Pd core leaves behind a hollow this compound that retains the single-crystal structure and shape of the original template. mdpi.comresearchgate.net This method allows for the fabrication of Pt nanocages with ultrathin walls, as thin as three atomic layers (0.7 nm), and well-defined facets, such as {100} on cubic nanocages and {111} on octahedral ones. researchgate.netacs.org

Silver nanocrystals are also excellent sacrificial templates due to the high reactivity of silver compared to other noble metals. cambridge.org Ag nanocubes can be readily transformed into bimetallic or hollow nanostructures through galvanic replacement reactions. cambridge.orgnih.gov In a typical synthesis, pre-formed Ag nanocubes are reacted with a platinum(II) or platinum(IV) salt precursor, such as K₂PtCl₄ or H₂PtCl₄, in an aqueous solution. nih.govrsc.org The galvanic replacement reaction initiates spontaneously due to the difference in electrochemical potentials between silver and platinum. rsc.org This process results in the formation of Pt-Ag alloy nanocages with porous walls and hollow interiors. nih.gov The final composition and structure can be tuned by controlling reaction parameters. For example, after extensive potential cycling in an accelerated durability test, Pt₁₉Ag₈₁ nanocages were transformed into a more platinum-rich Pt₅₆Ag₄₄ composition. nih.gov

Cubic Copper(I) Oxide (Cu₂O) nanocrystals can serve as sacrificial templates for producing multimetallic nanocages. rsc.org This approach has been used to synthesize trimetallic PtPdCu nanocages. rsc.org The process involves using the Cu₂O cubes as a template upon which platinum and palladium are deposited. The hollow and porous architecture of the resulting nanocages provides a large surface area. rsc.org The removal of the Cu₂O template results in a cage structure that benefits from the synergistic effects between the constituent metals (Pt, Pd, and Cu). rsc.org

A distinct "soft template" approach utilizes liposomes, which are spherical vesicles composed of a lipid bilayer. sci-hub.sefrontiersin.org In this method, photocatalyst molecules, such as tin(IV) octaethylporphyrin (SnOEP), are incorporated into the hydrophobic bilayer of the liposomes. sci-hub.sefrontiersin.org Upon irradiation with light, these photocatalysts facilitate the reduction of a platinum salt precursor present in the aqueous solution. sci-hub.se This photoreduction leads to the formation of platinum seeds that grow into dendritic nanosheets within the confines of the liposomal bilayer. frontiersin.org These nanosheets then assemble and fuse, adopting the spherical shape of the liposome (B1194612) template to form a porous this compound. sci-hub.sefrontiersin.org After the reaction, the organic liposome template can be removed. wiley-vch.de This technique allows for the synthesis of nanocages with very thin walls (e.g., 2 nm) and large diameters (up to 200 nm). sci-hub.se

Table 1: Comparison of Sacrificial Template Methodologies for this compound Synthesis

| Template Material | Synthetic Process Description | Key Nanocage Characteristics | Sources |

|---|---|---|---|

| Palladium (Pd) Nanocrystals | Conformal deposition of a Pt shell onto a Pd nanocrystal template, followed by selective chemical etching of the Pd core. | High degree of shape control (cubes, octahedra); ultrathin, single-crystal walls; well-defined facets. | mdpi.comresearchgate.netfrontiersin.org |

| Silver (Ag) Nanocrystals | Galvanic replacement reaction between Ag nanocrystal templates and a Pt salt precursor. | Forms Pt-Ag alloy nanocages; porous walls; composition is tunable. | cambridge.orgnih.govrsc.org |

| Copper(I) Oxide (Cu₂O) | Use of Cu₂O nanocrystals as a template for the deposition of Pt and other metals, followed by template removal. | Can produce trimetallic (e.g., PtPdCu) nanocages; hollow, porous architecture. | rsc.orgacs.org |

| Liposomes | Photocatalytic reduction of a Pt salt within the bilayer of a liposome containing photocatalyst molecules, leading to self-assembly of Pt nanosheets. | Forms spherical nanocages from dendritic nanosheets; very thin walls (e.g., 2 nm); large diameters possible. | sci-hub.sefrontiersin.orgunm.edu |

The galvanic replacement reaction is a powerful and versatile electrochemical process central to many sacrificial template methods, particularly those using metal templates like silver and palladium. mdpi.comfrontiersin.orgresearchgate.net The reaction is driven by the difference in standard reduction potentials between two different metals. rsc.org

In the context of this compound synthesis, a less noble metal with a lower reduction potential (the sacrificial template, e.g., Ag or Pd) is oxidized and dissolves into the solution as ions. cambridge.orgnih.gov Simultaneously, ions of a more noble metal with a higher reduction potential (in this case, platinum) are reduced to their metallic state and deposit onto the surface of the template. cambridge.orgacs.org For instance, the reaction between silver nanocubes and a Pt(II) precursor involves the oxidation of Ag atoms and the reduction of Pt²⁺ ions. nih.gov Similarly, for the creation of Pd-Pt nanocages, the process involves the oxidation of Pd and the reduction of a platinum complex like [PtCl₄]²⁻. nih.govacs.org

This process naturally deconstructs the template from the inside out, creating a hollow interior while simultaneously building a new shell, resulting in the formation of a nanocage or a hollow nanosphere. researchgate.netnih.gov The reaction kinetics and the final morphology of the nanocages can be precisely controlled by adjusting parameters such as temperature and the concentration of reactants and additives, like bromide ions (Br⁻), which can influence the rate of galvanic replacement. nih.govacs.org

Table 2: Key Parameters in Galvanic Replacement for this compound Synthesis

| Parameter | Example | Effect on Synthesis | Sources |

|---|---|---|---|

| Template Metal | Silver (Ag), Palladium (Pd) | Determines the initial shape and size; its reactivity drives the replacement reaction. | cambridge.orgnih.govacs.org |

| Platinum Precursor | K₂PtCl₄, K₂PtCl₆, H₂PtCl₄ | Source of platinum for the nanocage walls; its concentration affects shell thickness and porosity. | acs.orgnih.govrsc.org |

| Ancillary Reagents | Bromide (Br⁻) ions | Can accelerate the rate of galvanic replacement and influence site-selective deposition. | nih.govacs.orgacs.org |

| Temperature | Varies (e.g., room temp to 200°C) | Affects reaction kinetics, atomic diffusion, and the final morphology of the nanocage. | nih.govresearchgate.net |

| Reducing Agent | Ascorbic Acid, Ethylene (B1197577) Glycol | Can be used in co-reduction processes alongside galvanic replacement to form alloyed nanocages. | nih.govacs.org |

Kirkendall Effect-Driven Synthesis

The Kirkendall effect, a phenomenon observed in metallurgy, describes the formation of voids due to the difference in diffusion rates between two materials in contact. iomcworld.org At the nanoscale, this effect is harnessed to create hollow structures. The process begins with the formation of small voids near the interface of a core and shell material due to unequal atomic diffusion rates, a process known as bulk diffusion. iomcworld.orgunt.edu This is followed by the surface diffusion of the faster-diffusing core material along the pore surfaces, leading to the coalescence of voids and the formation of a hollow interior. iomcworld.org

This method typically involves starting with a sacrificial nanocrystal, such as cobalt or palladium, which acts as a template. unt.eduresearchgate.net The outward diffusion of atoms from the template material occurs more rapidly than the inward diffusion of the shell material (platinum), resulting in a net outward flow of mass and an inward flow of vacancies that coalesce to form a central void. researchgate.net For instance, cobalt nanocrystals can react with oxygen, sulfur, or selenium, leading to the formation of hollow cobalt oxide or chalcogenide nanocrystals. unt.eduresearchgate.net This process can be adapted to create more complex structures, such as platinum-cobalt (B8599474) oxide yolk-shell nanoreactors. unt.eduresearchgate.net

In another prominent example, palladium (Pd) nanocrystals are used as templates for the deposition of a thin platinum (Pt) shell. researchgate.netresearchgate.net The synthesis of Pt cubic and octahedral nanocages is achieved by selectively etching away the Pd core. researchgate.netresearchgate.net Density functional theory (DFT) calculations indicate that the etching process is initiated by the formation of vacancies created by removing Pd atoms that were incorporated into the outermost layer during the Pt deposition. researchgate.netresearchgate.net More recently, researchers have demonstrated an "unexpected" Kirkendall effect, where hollow nanocrystals are formed even when the intrinsically faster-diffusing atoms move into, rather than out of, the core nanocrystal, a phenomenon driven by strain gradients in twinned structures. sciopen.com

Table 1: Examples of Kirkendall Effect-Driven Synthesis

| Sacrificial Template | Shell/Reactant | Resulting Structure | Key Finding | Citations |

|---|---|---|---|---|

| Cobalt (Co) Nanocrystals | Oxygen (O₂) | Hollow Cobalt Oxide (CoO) | Demonstrates the general route to hollow nanostructures from a single-element template. | unt.eduresearchgate.net |

| Palladium (Pd) Nanocubes | Platinum (Pt) | Pt Cubic Nanocages | Etching of the Pd core creates hollow Pt nanocages with well-defined {100} facets. | researchgate.netresearchgate.net |

| Palladium (Pd) Octahedra | Platinum (Pt) | Pt Octahedral Nanocages | Template-based synthesis yields nanocages with specific {111} facets. | researchgate.netresearchgate.net |

| Palladium (Pd) Icosahedra | Copper (Cu) | PdCu Alloyed Hollow Nanocrystals | An unexpected Kirkendall effect is driven by strain gradients and twin boundaries. | sciopen.com |

Direct Synthesis Approaches

Direct synthesis methods offer pathways to platinum nanocages without relying on post-synthesis template removal, often involving simultaneous reactions or structural transformations of alloyed nanoparticles.

Co-reduction Methods

Co-reduction involves the simultaneous chemical reduction of precursor salts of two or more metals in the same solution. This approach can be finely tuned to produce alloyed nanocages in a single step. For example, Pd-Pt alloy nanocages have been synthesized by integrating a galvanic replacement reaction between palladium nanocubes and a platinum precursor (PtCl₄²⁻) with the co-reduction of both the platinum precursor and the palladium ions (PdCl₄²⁻) released during the replacement reaction. nih.gov

In another application, a one-pot solvothermal co-reduction method was used to create hierarchical Pt₄Co multi-dendrites. dntb.gov.ua This synthesis employed cetyltrimethylammonium chloride (CTAC) as a structure director, along with citric acid and oleylamine (B85491) as reducing agents. dntb.gov.ua It has also been noted that during the formation of core-shell structures, a co-reduction mechanism can lead to the unintentional incorporation of template atoms, such as palladium, into the growing platinum shell. researchgate.netosti.gov

Dealloying Strategies for Multi-metallic Nanocages

Dealloying is a powerful technique for creating nanoporous and hollow structures by selectively removing a less noble metal from a bimetallic alloy nanoparticle. mdpi.comacs.org This process, typically achieved through chemical etching or electrochemical corrosion, results in a platinum-rich, high-surface-area nanocage or nanoframe structure. mdpi.comnimte.ac.cn

The dealloying of Pt-Ni alloys is a widely studied example. Solid PtNi₃ polyhedra, when exposed to a non-polar solvent like hexane, undergo slow corrosion where nickel atoms are selectively etched away, transforming the solid particles into hollow Pt₃Ni polyhedral nanoframes. mdpi.com This process creates a "Pt-skin" on the surface, which is crucial for enhancing catalytic performance. mdpi.comnih.gov Similarly, the dealloying of Pt-Cu alloys can yield either nanoporous particles or continuous wire-like structures, depending on the initial composition of the alloy. nimte.ac.cn The final composition of the dealloyed structure can be controlled by adjusting the concentration of the etching agent, such as nitric acid (HNO₃). nimte.ac.cn Structural analysis during the dealloying of Pt-based catalysts reveals a detailed evolution from a solid alloy to a defect-rich, hollow final structure. acs.org

Table 2: Research Findings on Dealloying Strategies

| Precursor Alloy | Dealloying Method | Final Structure/Composition | Key Finding | Citations |

|---|---|---|---|---|

| PtNi₃ Polyhedra | Slow corrosion in hexane | Pt₃Ni Polyhedral Nanoframes | Gradual removal of Ni atoms transforms solid polyhedra into hollow nanoframes. | mdpi.com |

| Pt₃Cu₉₇ | Chemical etching with HNO₃ | Aligned Nanoporous PtCu Wires | The final composition (e.g., Pt₅₃Cu₄₇, Pt₆₀Cu₄₀) depends on the HNO₃ concentration. | nimte.ac.cn |

| Pt-Ni Nanoparticles | Electrochemical dealloying | Pt-rich Core-Shell structures | The process creates a Pt-rich surface with residual strain, enhancing catalytic activity. | acs.orgmdpi.com |

| PtTe Alloy | Hydrothermal synthesis followed by dealloying | Defect-rich Pt catalyst | The process involves an unsynchronized evolution of Pt and Te sites, leading to a highly active structure. | acs.org |

Seed-Mediated Growth Techniques

Seed-mediated growth is a versatile wet-chemical method where pre-existing nanoparticles, or "seeds," serve as nucleation sites for the deposition of another material. nih.govmdpi.com This technique allows for precise control over the size, shape, and composition of the final nanostructure, as the growth of the shell material often replicates the morphology of the seed. frontiersin.orgacs.orgfrontiersin.org The use of seeds bypasses the need for homogeneous nucleation, which requires higher activation energy. mdpi.com

Key parameters influencing the outcome include the seed's size, shape, and composition, as well as the lattice mismatch between the seed and the shell material. frontiersin.orgacs.org A small lattice mismatch, such as that between platinum and palladium, facilitates conformal, layer-by-layer growth. acs.org This method is widely used to create core-shell nanocrystals, such as growing thin Pt shells on Pd nanocrystal seeds of various shapes (cubes, octahedra, icosahedra). nih.govfrontiersin.org The sacrificial Pd core can then be selectively etched away to produce hollow Pt nanocages with well-defined facets and ultrathin walls. researchgate.netacs.org The technique is highly adaptable, requires no harsh conditions or specialized equipment, and can be used with various seed materials, including gold nanoparticles. nih.govfrontiersin.orgresearchgate.net

Solvothermal Synthesis

Solvothermal synthesis is a method where chemical reactions are carried out in a solvent at temperatures above its boiling point within a sealed vessel, known as an autoclave. The high temperature and pressure facilitate the crystallization of materials, making it an effective route for producing well-faceted nanocrystals that may not be stable at their melting points. nih.gov

This technique has been successfully employed to create a variety of platinum-based nanocages and nanoframes. For example, monodisperse PtCu dodecahedral nanoframes have been prepared via a solvothermal route using cetyltrimethylammonium chloride (CTAC) as a structure-directing agent and oleylamine as a reductant. acs.org Similarly, uniform Pt-Ni octahedra were synthesized using oleylamine and oleic acid as surfactants. researchgate.net In some cases, the solvent itself can act as the reductant; N,N-dimethylformamide (DMF), for instance, has been used as both the solvent and reducing agent in the synthesis of Pt₃Ni and PtNi nanocrystals. nih.gov Researchers have also utilized biocompatible molecules in this process, such as using uric acid in a one-pot synthesis to fabricate rhombic-like Pt₃₅Cu₆₅ hollow nanocages. dntb.gov.ua

Table 3: Examples of Solvothermal Synthesis of Platinum Nanocages and Related Structures

| Target Structure | Solvent | Precursors | Reagents/Surfactants | Temp./Time | Citations |

|---|---|---|---|---|---|

| PtCu Dodecahedral Nanoframes | - | Pt, Cu precursors | CTAC, Oleylamine, Allantoin | Not specified | acs.org |

| Pt-Ni Octahedra | Benzyl ether | Pt, Ni precursors | Oleylamine, Oleic Acid, W(CO)₆ | Not specified | researchgate.net |

| Pt₃Ni / PtNi Nanocrystals | N,N-dimethylformamide (DMF) | Pt, Ni precursors | DMF (as reductant) | Not specified | nih.gov |

| Pt₃₅Cu₆₅ Hollow Nanocages | Not specified | Pt, Cu precursors | Uric acid | Not specified | dntb.gov.ua |

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation as a heating source, which offers distinct advantages over conventional heating methods. mdpi.com This technique provides rapid, uniform, and efficient volumetric heating, resulting in significantly shorter reaction times, higher product purity, and narrower particle size distributions. nih.govmdpi.comresearchgate.net The direct interaction of microwaves with the reactant molecules promotes instantaneous and homogeneous nucleation, while also being more energy-efficient. nih.govscite.ai

This method has been applied to the rapid synthesis of platinum nanocrystals with controlled morphologies. Research has demonstrated the synthesis of nearly spherical Pt nanoparticles (2-8 nm) using ethylene glycol as a solvent and reducing agent under microwave heating. scite.ai Green synthesis approaches have also been developed, using aqueous plant extracts like Eucalyptus camaldulensis as a reducing agent to produce Pt nanoparticles (7.4-11.2 nm) in as little as one minute with an 850 W microwave. nih.govnih.gov Furthermore, the technique has been used to prepare highly crystalline platinum nanocubes and to synthesize platinum nanoparticles within low-temperature molten salts like a KNO₃-LiNO₃ mixture. mdpi.comresearchgate.net

Table 4: Summary of Microwave-Assisted Synthesis Findings

| Platinum Nanostructure | Key Reagents | Microwave Conditions | Size/Morphology | Key Advantage | Citations |

|---|---|---|---|---|---|

| Pt Nanoparticles | Ethylene glycol, Dodecanethiol | Not specified | 2-8 nm, spherical | Rapid synthesis, stable for months. | scite.ai |

| Pt Nanoparticles | Eucalyptus camaldulensis extract, H₂PtCl₆ | 850 W, 1 min | 7.4-11.2 nm, spherical | Extremely rapid, green synthesis. | nih.govnih.gov |

| Pt Nanocubes | Oleylamine | Not specified | 8 nm, cubic | High crystallinity, eliminates harsh reagents. | researchgate.net |

| Pt Nanoparticles | Pt(NH₃)₄C₂O₄, KNO₃-LiNO₃, KOH | 200-1000 W | ~45-58 nm, concave | Rapid synthesis in molten salt. | mdpi.com |

One-Pot Synthesis Procedures

One-pot synthesis offers a streamlined and efficient approach to fabricating platinum nanocages by combining all reactants in a single vessel. researchgate.netmdpi.comrsc.org This methodology simplifies the synthetic process, reduces waste, and allows for the direct formation of complex nanostructures.

A common one-pot strategy involves the galvanic replacement reaction, where a sacrificial template, such as silver (Ag) nanocubes, is simultaneously oxidized and replaced by platinum (Pt) from a precursor like K₂PtCl₄ or H₂PtCl₆. researchgate.netnih.gov For instance, Pt-Ag alloy nanocages with an outer edge length of 18 nm and a wall thickness of about 3 nm have been synthesized in one step through the galvanic replacement between Ag nanocubes and a Pt(II) precursor. nih.gov The composition of these nanocages can be engineered, with initial compositions around Pt₁₉Ag₈₁ being reported. nih.gov

Researchers have also successfully synthesized cubic intermetallic PtCu₃ nanocages in a one-pot process. acs.org This method allows for the formation of alloyed nanocages with a well-defined cubic morphology and hollow interior. acs.org The systematic study of experimental parameters, such as precursor concentrations and temperature, is crucial for controlling the final structure. researchgate.netacs.org Another example includes the one-pot hydrothermal synthesis of platinum nanobowls (NBs) assembled from ultrafine nanoparticles (around 3 nm). mdpi.com In this process, a complexing agent like N,N'-methylenebis(acrylamide) (MBAA) plays a key role in directing the formation of the bowl-like structure, using H₂PtCl₆ as the metal precursor and formaldehyde (B43269) (HCHO) as the reducing agent. mdpi.com

Table 1: Examples of One-Pot Synthesis for Platinum Nanocages

| Nanocage Type | Synthetic Method | Key Reagents | Reported Dimensions |

|---|---|---|---|

| Pt-Ag Alloy Nanocages | Galvanic Replacement | Ag nanocubes, Pt(II) precursor | 18 nm edge length, 3 nm wall thickness |

| PtCu₃ Nanocages | Intermetallic Alloying | Pt and Cu precursors | Cubic morphology |

Simultaneous Alloying-Etching Techniques

A powerful strategy for creating hollow platinum nanostructures is the simultaneous alloying and etching process. oup.comresearchgate.netnih.govfigshare.com This technique typically involves using a less noble metal core, such as gold (Au) or copper (Cu), which is conformally coated with a platinum shell. Subsequently, an etchant is introduced that selectively removes the core material, leaving behind a hollow platinum structure.

One notable example is the synthesis of platinum nanotubes and nanorings from coaxial Au/Pt nanorods and Saturn-like Au core/Pt shell nanoparticles, respectively. researchgate.netnih.gov In this process, Cu²⁺ ions in an organic solvent like N,N-dimethylformamide (DMF) can act as an etchant to selectively remove the gold core. researchgate.net This simultaneous alloying and dealloying allows for the formation of hollow structures where the original morphology of the template is preserved. oup.com The process can be finely tuned to produce nanotubes and nanorings with diameters ranging from 14 to 37 nm and wall thicknesses from 2 to 32 nm. nih.gov

This method is not limited to Au-Pt systems. A similar approach has been used to create Pt-Cu alloyed rhombic dodecahedral nanoframes. oup.com The process starts with the rapid reduction of a Cu²⁺ precursor to form copper nanocrystals, which then undergo galvanic replacement with a Pt²⁺ precursor, leading to the formation of the hollow alloyed nanoframes. oup.com The key advantage of this technique is the ability to create complex hollow architectures by carefully selecting the core material and the etchant, which drives the selective dissolution of the core while the platinum shell is formed and consolidated. oup.comresearchgate.net

Control over Morphological and Structural Parameters

The functionality of platinum nanocages is intrinsically linked to their physical dimensions and atomic-level structure. Therefore, precise control over their size, wall structure, surface facets, and composition is paramount for tailoring their properties for specific applications.

Control of Nanocage Size and Uniformity

Besides the template size, the reaction temperature and the molar ratio of precursors also play a significant role. researchgate.netscispace.comlabpartnering.org Adjusting the reaction temperature can influence the kinetics of both the reduction of the platinum precursor and the dissolution of the template, thereby affecting the final size and uniformity of the nanocages. researchgate.net Furthermore, the ratio of the platinum precursor to the template material can be varied to control the extent of the galvanic replacement and the resulting particle size. labpartnering.org In the synthesis of PtNi nanocages, for instance, increasing the amount of the Pt precursor can lead to the formation of smaller nanoparticles. google.com Solution-phase synthesis methods are generally considered superior for achieving tight control over the size and shape of nanocrystals compared to solid-state reactions. google.com

Regulation of Wall Thickness and Porosity

The thickness and porosity of the walls of platinum nanocages are defining features that significantly impact their surface area and catalytic performance. These parameters can be precisely regulated through several synthetic strategies.

One effective method is controlling the amount of the platinum precursor used during synthesis. In galvanic replacement reactions, as the amount of the Pt precursor injected into a suspension of Ag nanocubes is increased, the resulting nanocages become more porous. acs.org This is because more Ag atoms are leached out to accommodate the deposition of a larger quantity of Pt. acs.org

The dealloying process offers another fine-tuning knob. The use of a wet etchant, such as iron(III) nitrate (B79036) (Fe(NO₃)₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH), allows for better control over the wall thickness and porosity of the resulting nanocages compared to using a gold-based etchant where concurrent deposition can occur. acs.orgresearchgate.net By adjusting the amount or strength of the etchant, one can controllably convert nanoboxes into nanocages and further into nanoframes with continuously tunable porosity. acs.orgresearchgate.netfrontiersin.org For instance, platinum-based nanocages with walls as thin as three atomic layers (approximately 0.7 nm) have been fabricated by depositing a few atomic layers of platinum on a palladium template, followed by selective etching of the palladium core. researchgate.net The porosity of the nanocage walls can also be influenced by the reaction conditions during etching, including the concentration of the etchant and the temperature. frontiersin.org

Facet Control and Surface Termination

The catalytic activity and selectivity of platinum nanocages are strongly dependent on the crystallographic facets exposed on their surfaces. researchgate.netnih.gov Therefore, controlling the surface termination is a key aspect of their synthesis. This control is typically achieved through kinetic manipulation of the growth process, often involving capping agents or strain engineering.

A well-documented approach involves the use of halide ions, such as bromide (Br⁻), as capping agents. acs.orgnih.gov Br⁻ ions can selectively bind to specific facets of a sacrificial template, like palladium (Pd) nanocrystals. For example, Br⁻ ions bind more strongly to Pd{100} facets, which makes these surfaces more susceptible to oxidative etching. nih.gov This preferential etching directs the deposition of platinum onto other facets, such as {111}, leading to the formation of nanocages with specific facet termination. acs.orgnih.gov

Strain engineering on the template's surface provides another powerful tool for facet control. acs.orgnih.gov In Pd icosahedra, for instance, the centers of the {111} facets are under tensile strain, making them chemically more reactive and thus preferential sites for dissolution. Conversely, the vertices and edges are compressively strained, becoming favorable sites for the deposition of Pt atoms. acs.orgnih.gov This site-selective galvanic replacement naturally leads to the formation of Pt icosahedral nanoframes with surfaces terminated by compressively strained {111} facets. nih.gov The ability to create nanocages enclosed by specific facets, such as {100} or {111}, allows for the systematic study of how surface structure influences catalytic properties. researchgate.net

Compositional Control in Alloyed and Core-Shell Platinum Nanocages

Engineering the elemental composition of platinum nanocages, either by forming alloys or creating core-shell structures, is a crucial strategy for enhancing their catalytic performance and durability. mdpi.comnih.govacs.org

In one-pot synthesis methods, the composition of the resulting alloyed nanocages can be controlled by simply adjusting the molar ratio of the different metal precursors in the reaction mixture. mdpi.com For example, Pt-Ag alloy nanocages have been synthesized with a starting composition of Pt₁₉Ag₈₁, which then evolves to a more Pt-rich Pt₅₆Ag₄₄ composition after electrochemical cycling. nih.govacs.org Similarly, the composition of bimetallic Pd-Pt nanoballs can be tuned by varying the initial ratio of the Pd and Pt salt precursors. arxiv.org

For core-shell structures, compositional control is often achieved through a seed-mediated growth process, where a pre-synthesized nanoparticle serves as a core onto which a platinum shell is deposited. researchgate.netacs.org The thickness of the platinum shell can be precisely controlled by adjusting the amount of the Pt precursor and the reaction kinetics. researchgate.netacs.org For instance, conformal Pt shells with a thickness of a few atomic layers have been deposited on Pd nanocrystal templates. researchgate.net Subsequent removal of the Pd core results in a hollow Pt nanocage whose wall thickness corresponds to the initially deposited shell. This method has been used to create Pd@Pt core-shell nanocrystals where the number of Pt atomic layers can be controlled, which is crucial for tuning the electronic and catalytic properties of the final nanocage. researchgate.netacs.org Dealloying is another common strategy, where a more active metal is selectively etched from an alloy nanoparticle, leaving behind a Pt-rich surface layer. mdpi.com The extent of dealloying can be controlled to adjust the final composition of the nanocage. mdpi.com

Table 2: Summary of Control Parameters for this compound Synthesis

| Parameter | Controlling Factors | Examples |

|---|---|---|

| Size & Uniformity | Template size, precursor ratios, reaction temperature. researchgate.netgoogle.com | Varying Ag nanocube template size directly influences final nanocage size. researchgate.net |

| Wall Thickness & Porosity | Amount of Pt precursor, etchant type and concentration. acs.orgfrontiersin.orgresearchgate.net | Increasing Fe(NO₃)₃ etchant creates more porous walls. acs.org |

| Facet Control | Capping agents (e.g., Br⁻), strain engineering on templates. acs.orgnih.gov | Br⁻ ions direct Pt deposition to {111} facets on Pd cubes. acs.org |

| Composition | Precursor ratios in one-pot synthesis, controlled shell deposition, extent of dealloying. mdpi.comnih.govacs.org | Adjusting Pt:Ag precursor ratio controls alloy composition. nih.gov |

Formation of Janus Nanocages

The synthesis of Janus nanocages, particularly those incorporating platinum, represents a sophisticated approach to creating multifunctional nanomaterials. These structures, characterized by their two-faced nature with distinct compositions on their inner and outer surfaces, are fabricated through precise, multi-step methodologies. A predominant and effective strategy involves a combination of sequential deposition of metallic layers onto a sacrificial template followed by a selective etching process. researchgate.netresearchgate.netnih.govosti.gov This method allows for the creation of nanocages with highly controlled, asymmetric wall structures. researchgate.netnih.gov

A general and facile method for the synthesis of Janus nanocages of platinum-group metals relies on the use of a sacrificial template, such as silver (Ag) or palladium (Pd) nanocubes. researchgate.netresearchgate.net The process begins with the epitaxial deposition of a few atomic layers of platinum onto these templates. researchgate.net This is followed by the deposition of a second, different platinum-group metal, such as iridium (Ir). researchgate.netnih.gov The choice of metals and the thickness of the deposited layers are critical variables that determine the final properties of the Janus nanocage. researchgate.netnih.gov

The key steps in a typical synthesis of a Pt/Ir Janus nanocage using a palladium nanocube template are as follows:

Template Synthesis: Palladium (Pd) nanocubes with well-defined {100} facets are synthesized to serve as the initial template.

Successive Deposition: A thin shell of platinum is deposited onto the Pd nanocubes, forming Pd@Pt core-shell nanocubes. Subsequently, a layer of iridium is deposited onto the Pd@Pt nanocubes, resulting in Pd@Pt@Ir core-shell-shell nanocubes. researchgate.net

Selective Etching: The palladium core is then selectively removed through a chemical etching process. This step transforms the core-shell-shell nanocubes into hollow Janus nanocages with platinum on one surface and iridium on the other. researchgate.netresearchgate.netnih.govosti.gov The resulting nanocages often feature porous walls, which can be advantageous for catalytic applications. researchgate.net

This synthetic strategy has been successfully employed to create a variety of Janus nanocages with different metal combinations and layer thicknesses. researchgate.netresearchgate.netnih.gov The resulting structures are characterized by a uniform size and well-defined {100} facets, with ultrathin and asymmetric walls. researchgate.netnih.govosti.gov

Research Findings

Detailed research has demonstrated the precise control achievable with this synthetic methodology. For instance, researchers have fabricated 11 different types of Janus nanocages with walls as thin as 1.6 nm. researchgate.netnih.govosti.gov The anisotropic nature of these nanocages is a direct result of the sequential deposition and etching process. The distinct inner and outer surfaces can be tailored to exhibit different catalytic activities, making them effective dual-electrocatalysts. researchgate.netresearchgate.netnih.gov

The formation of these complex nanostructures is also influenced by the principles of anisotropic growth and phase segregation. nih.govosti.gov During the deposition phase, the growth of the metallic layers can be element-specific and proceed at different rates on different crystal facets, leading to compositional anisotropy that is coupled with the geometric anisotropy of the nanocrystal. nih.gov In some systems, a phenomenon of anisotropic phase segregation and migration of platinum has been observed, where the Pt-rich phase selectively moves to specific locations within the nanocrystal during its formation. osti.gov While these specific studies were not on hollow Janus nanocages, the underlying principles of element-specific anisotropic growth are fundamental to the formation of such complex, multi-metallic nanostructures.

The table below summarizes the key parameters and outcomes of a representative synthesis of Pt/Ir Janus nanocages.

| Step | Precursor/Reagent | Purpose | Resulting Structure |

| 1. Template Synthesis | Palladium precursor | To create a uniform sacrificial template | Pd nanocubes |

| 2. First Deposition | H₂PtCl₆ | To form the first metallic layer | Pd@Pt₃.₁L nanocubes |

| 3. Second Deposition | Iridium precursor | To form the second metallic layer | Pd@Pt₃.₁L@Ir₃.₀L nanocubes |

| 4. Selective Etching | Chemical etchant | To remove the sacrificial core | Pt₃.₁L/Ir₃.₀L Janus nanocages |

Table 1: Representative Synthetic Steps for Pt/Ir Janus Nanocages. The "L" denotes the number of atomic layers. researchgate.net

Advanced Characterization Techniques for Platinum Nanocage Architecture and Composition

Electron Microscopy Techniques

Electron microscopy is indispensable for the direct visualization and structural analysis of platinum nanocages, offering unparalleled resolution to probe their intricate features. rsc.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

High-Resolution TEM (HRTEM) offers a significant leap in analytical depth by enabling the visualization of atomic-scale details. thermofisher.com HRTEM can resolve the lattice fringes of the nanocrystal, providing direct evidence of its crystalline nature. researchgate.netnih.gov For instance, HRTEM images can show well-resolved, ordered fringes across an individual nanocage, indicating it is a single crystal. researchgate.net The measured lattice spacing from these fringes allows for the identification of the specific crystallographic planes present, such as the {200} planes in face-centered cubic (fcc) platinum. researchgate.net This level of detail is crucial for understanding the surface atomic arrangement, which governs the catalytic activity of the nanocage. rsc.orgnih.gov

| Technique | Information Provided | Typical Findings for Pt Nanocages | Source |

|---|---|---|---|

| TEM | Overall morphology, size distribution, confirmation of hollow/porous structure. | Cubic or other polyhedral shapes with defined edges and hollow interiors. Average particle sizes can be determined. | sciencepublishinggroup.comosti.gov |

| HRTEM | Crystallinity, lattice structure, identification of crystallographic facets, presence of defects. | Single-crystal structure with face-centered cubic (fcc) lattice. Reveals high-index facets and atomic-level surface structure. | researchgate.netnih.govchinesechemsoc.org |

Scanning Transmission Electron Microscopy (STEM) and High-Angle Annular Dark-Field STEM (HAADF-STEM)

Scanning Transmission Electron Microscopy (STEM) operates by scanning a focused electron beam across the sample, making it highly suitable for analytical techniques like elemental mapping. wikipedia.org When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), STEM can produce detailed compositional maps of bimetallic or alloyed platinum nanocages. researchgate.netgoogle.com This allows researchers to visualize the spatial distribution of different elements within the nanocage structure, confirming, for example, the formation of a Pt-Ni alloy or a core-shell architecture. google.comacs.org

High-Angle Annular Dark-Field (HAADF) STEM is a particularly powerful imaging mode where the image intensity is approximately proportional to the square of the atomic number (Z-contrast). nih.gov This makes it exceptionally effective for distinguishing between different elements in bimetallic platinum nanocages, such as those containing gold (Au), cobalt (Co), or nickel (Ni). researchgate.netresearchgate.net For core-shell nanoparticles, HAADF-STEM can clearly delineate the core material from the platinum shell. nih.gov Line-scan profiles across a single nanocage can provide quantitative information on the elemental composition from the core to the surface, revealing features like a nickel-depleted platinum-skin surface, which is critical for catalytic performance. google.com

Electron Tomography for Three-Dimensional Reconstruction

While 2D microscopy techniques provide projected views, electron tomography offers the ability to reconstruct the full three-dimensional (3D) structure of platinum nanocages. nih.govfigshare.comrsc.org By acquiring a series of 2D images at various tilt angles and using computational reconstruction algorithms, a 3D model of an individual nanocage can be generated. acs.orgnih.gov

This technique has been instrumental in unequivocally confirming the hollow and often porous nature of these nanostructures. scispace.com 3D reconstructions can reveal the complex morphology, including the precise shape (e.g., truncated octahedron), surface topography, and the interconnectedness of pores within the nanocage walls. rsc.org For bimetallic systems, spectroscopic tomography, combining techniques like STEM-EDS with the tilt series, can even map the 3D elemental distribution, providing unparalleled insight into compositional inhomogeneity and surface segregation. acs.org

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED) is a crucial technique used within a TEM to determine the crystal structure and crystallinity of materials. youtube.com By directing the electron beam onto a single nanocage or an ensemble of them, a diffraction pattern is generated. core.ac.uk

For platinum nanocages, SAED patterns typically consist of a series of rings or spots that can be indexed to the face-centered cubic (fcc) crystal structure of platinum. researchgate.net A pattern of distinct, sharp spots is indicative of a single-crystal structure, while a pattern of continuous rings suggests a polycrystalline nature. youtube.comresearchgate.net The successful indexing of diffraction rings to planes such as (111), (200), and (220) confirms the fcc structure and high crystallinity of the synthesized nanocages. nih.govresearchgate.net

Environmental TEM (ETEM) for In Situ Observation

Environmental Transmission Electron Microscopy (ETEM) is a specialized technique that allows for the observation of nanomaterials in a gaseous environment and at elevated temperatures, simulating real-world reaction conditions. sciopen.comnih.govrsc.org This capability is invaluable for studying the synthesis, stability, and catalytic behavior of platinum nanocages dynamically. nih.govrsc.org

Using ETEM, researchers can directly visualize processes such as the formation of nanocages via galvanic replacement or their structural evolution during catalytic reactions. royalsocietypublishing.org For example, the technique can be used to observe changes in the shape and structure of platinum nanoparticles supported on materials like ceria under different gas atmospheres (e.g., CO/air), providing insights into the active state of the catalyst. analysis.rs It also allows for the study of degradation mechanisms, such as nanoparticle sintering, by observing particle migration and coalescence in real time under thermal stress. nih.govanalysis.rs

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for analyzing the elemental composition and electronic states of platinum nanocages, complementing the structural information provided by electron microscopy.

Two of the most common methods are Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS). EDS, often integrated with a scanning transmission electron microscope (STEM), provides elemental composition analysis. osti.govwikipedia.org The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected. wikipedia.org This allows for the creation of elemental maps that show the distribution of platinum and any other constituent metals in alloyed or core-shell nanocages. researchgate.netresearchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about elemental composition and, crucially, the oxidation state of the elements present. nih.govresearchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can distinguish between metallic platinum (Pt(0)) and its oxidized states (e.g., Pt(II), Pt(IV)). researchgate.netacs.org This is particularly important as the surface oxidation state significantly influences catalytic activity. nih.govmdpi.com For instance, analysis of the Pt 4f spectral region can confirm that the nanocages are composed primarily of zero-valent platinum, which is often the desired state for catalysis. researchgate.netresearchgate.net

| Technique | Principle | Information Obtained | Source |

|---|---|---|---|

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Detection of characteristic X-rays emitted from the sample upon electron beam excitation. | Elemental composition and spatial distribution (elemental mapping). | researchgate.netnih.govacs.org |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of kinetic energies of photoelectrons ejected from the surface by X-ray irradiation. | Surface elemental composition, chemical/oxidation states of elements (e.g., Pt(0) vs. Pt(IV)). | sciencepublishinggroup.comnih.govmdpi.commdpi.com |

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful technique for the chemical characterization and elemental analysis of materials. thermofisher.com When integrated with a scanning transmission electron microscope (STEM), EDS can generate detailed elemental maps, visualizing the spatial distribution of constituent elements within a platinum nanocage. jeol.combruker.com This is achieved by scanning an electron beam across the sample, which excites atoms and causes them to emit characteristic X-rays. thermofisher.com The energy of these X-rays is unique to each element, allowing for their identification, while the intensity of the signal corresponds to the element's concentration. thermofisher.com

In the context of platinum nanocages, which are often synthesized using other metallic templates (like palladium or gold), EDS mapping is crucial for confirming the successful removal of the template and the distribution of platinum. researchgate.net For bimetallic or multimetallic platinum nanocages, EDS provides invaluable information on the elemental distribution, revealing whether the metals are alloyed, segregated into domains, or arranged in a core-shell structure. researchgate.net For instance, in Pt/Pd nanocages, EDS mapping can distinguish the platinum and palladium signals, showing their respective locations within the hollow structure. researchgate.net The quality and detail of these maps are dependent on the signal strength and the cleanliness of the spectrum. thermofisher.com

Key Findings from EDS Analysis of Platinum Nanocages:

| Finding | Significance |

| Elemental Distribution | Confirms the hollow nature and the distribution of Pt and any other constituent metals (e.g., Pd, Au, Ni) throughout the nanocage framework. researchgate.netnsf.gov |

| Compositional Homogeneity | Reveals the uniformity of alloying or the presence of elemental segregation within the nanocage walls. |

| Purity Assessment | Verifies the removal of template materials and the absence of contaminants. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic State and Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.orgcarleton.edu The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and is sensitive to the element's oxidation state and local chemical environment. wikipedia.org

For platinum nanocages, XPS is essential for understanding the surface chemistry, which is critical for applications like catalysis. It can distinguish between different oxidation states of platinum (e.g., Pt(0), Pt(II), Pt(IV)) on the nanocage surface. mdpi.com For example, studies have shown that the Pt 4f binding energy can shift depending on the nanoparticle size and the molecules they are interacting with, providing insights into the electronic properties. nih.gov XPS can also quantify the surface composition of bimetallic nanocages, which may differ from the bulk composition determined by other techniques. mdpi.com

Typical XPS Data for Platinum Nanostructures:

| Parameter | Observation | Interpretation |

| Pt 4f Peak Position | A positive shift in binding energy relative to bulk platinum. nih.gov | Can indicate smaller nanoparticle size and interactions with capping agents or other metals. nih.gov |

| Pt Oxidation States | Deconvolution of the Pt 4f spectrum reveals peaks corresponding to Pt(0), Pt(II), and Pt(IV). mdpi.com | Provides information on the chemical state of platinum at the surface, which influences catalytic activity. |

| Surface Elemental Ratios | Quantification of atomic percentages of platinum and other elements (e.g., Ni, Cl, S) on the surface. nsf.govmdpi.com | Determines the surface composition, which can be different from the overall composition and is crucial for surface-mediated reactions. |

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure around a specific element. researchgate.netmdpi.com It is particularly valuable for nanomaterials as it does not require long-range crystalline order. researchgate.net XAS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comwikipedia.org

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. mdpi.comwikipedia.org For platinum nanocages, XANES can confirm the metallic state of platinum (Pt0) by comparing the absorption edge position to that of a platinum foil standard. researchgate.net

EXAFS provides detailed information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells. wikipedia.org In the study of platinum-based nanocages, EXAFS is used to determine the Pt-Pt bond distances and coordination numbers, which can be influenced by strain and alloying effects. For instance, in single-atom alloyed platinum-nickel nanowires, EXAFS can be used to analyze the coordination environment of both the platinum and nickel atoms. nsf.gov

Information Derived from XAS/EXAFS of Platinum Nanocages:

| Parameter | Technique | Information Gained |

| Oxidation State | XANES | Determines the average oxidation state of platinum in the nanocage. researchgate.netwikipedia.org |

| Coordination Geometry | XANES | Provides insights into the symmetry of the local environment around the platinum atoms. mdpi.com |

| Bond Distances | EXAFS | Measures the interatomic distances between platinum and its neighbors (e.g., Pt-Pt, Pt-other metal). nsf.govresearchgate.net |

| Coordination Number | EXAFS | Determines the average number of nearest neighbors around a platinum atom, which can indicate surface sites and defects. nsf.gov |

Electron Energy Loss Spectroscopy (EELS) for Compositional Analysis

Electron Energy Loss Spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. wisc.edu As electrons traverse the sample, they can lose energy through interactions with the atoms. wisc.edu The amount of energy lost is characteristic of the elements and even the chemical bonding present, making EELS a powerful tool for elemental and chemical analysis at high spatial resolution. wisc.edudectris.com

In the context of platinum nanocages, EELS provides complementary information to EDS, with particular strengths in the analysis of light elements and in providing details about electronic structure and bonding. wisc.edu EELS can be used for elemental mapping, similar to EDS, to visualize the distribution of platinum and other elements in the nanocage walls. nsf.gov For example, in nickel-doped platinum nanowires, EELS mapping can show the distribution of nickel overlaid on the platinum structure. nsf.gov The fine structure of the EELS core-loss edges can also provide information on the oxidation states of the elements. dectris.com

Advantages of EELS for this compound Analysis:

| Feature | Advantage |

| High Spatial Resolution | Capable of providing elemental information at the nanometer scale and, in some cases, the atomic scale. wisc.edu |

| High Energy Resolution | Allows for the investigation of fine structure in the energy loss spectrum, which can reveal details about chemical bonding and oxidation states. dectris.com |

| Sensitivity to Light Elements | Offers better sensitivity to low atomic number elements compared to EDS. wisc.edu |

| Elemental Mapping | Can generate high-resolution maps of elemental distribution. nsf.gov |

Diffraction Techniques

Powder X-ray Diffraction (XRD) for Crystallinity and Phase Identification

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure, phase composition, and crystallinity of materials. anton-paar.commalvernpanalytical.com The technique is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystalline lattice, producing a unique diffraction pattern. anton-paar.com This pattern serves as a "fingerprint" for a specific crystalline phase. malvernpanalytical.comucmerced.edu

For platinum nanocages, XRD is fundamental in confirming their crystalline nature and identifying the crystal structure, which is typically a face-centered cubic (fcc) lattice for platinum. The positions and intensities of the diffraction peaks in the XRD pattern are used for this identification. For example, diffraction peaks corresponding to the {111}, {200}, and {220} planes are characteristic of the fcc structure of platinum. researchgate.net

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the nanocages via the Scherrer equation. researchgate.net Peak shifts can indicate the presence of lattice strain, which can arise from the hollow, caged structure or from alloying with other elements.

Key Information from XRD of Platinum Nanocages:

| Parameter | Analysis | Significance |

| Peak Positions | Comparison with standard diffraction patterns (e.g., from the ICDD database). malvernpanalytical.comucmerced.edu | Identifies the crystalline phase(s) present (e.g., fcc platinum). researchgate.net |

| Peak Broadening | Analysis using the Scherrer equation. researchgate.net | Provides an estimate of the average crystallite size. |

| Peak Shifts | Deviation from standard peak positions. | Indicates the presence of lattice strain or alloying. |

| Relative Peak Intensities | Comparison of peak heights. | Can reveal preferred crystallographic orientation (texture). |

Scanning Probe Microscopy

Scanning Probe Microscopy (SPM) encompasses a family of techniques that measure surface properties by scanning a sharp probe over the sample surface. bruker-nano.jp This includes techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM). bruker-nano.jp

Scanning Tunneling Microscopy (STM) relies on the quantum tunneling current between a conductive tip and a conductive sample surface. bruker-nano.jp It can achieve atomic resolution, providing detailed topographic images of the surface of platinum nanocages. bruker-nano.jpuci.edu STM can visualize the atomic arrangement on the nanocage facets and identify surface defects like steps and vacancies, which are often active sites in catalysis. bruker-nano.jp

Atomic Force Microscopy (AFM) uses a sharp tip attached to a flexible cantilever to scan the sample surface. bruker-nano.jp By measuring the deflection of the cantilever, a three-dimensional topographic map of the surface is generated. bruker-nano.jp Unlike STM, AFM does not require a conductive sample, making it versatile for studying platinum nanocages that may be supported on non-conductive substrates or have organic capping agents. AFM provides high-resolution 3D images of the nanocages, allowing for accurate measurements of their size and shape.

Applications of SPM for Platinum Nanocages:

| Technique | Application | Information Obtained |

| Scanning Tunneling Microscopy (STM) | High-resolution surface imaging of conductive nanocages. bruker-nano.jpuci.edu | Atomic-scale topography, visualization of surface defects and atomic lattices. bruker-nano.jp |

| Atomic Force Microscopy (AFM) | 3D topographic imaging of nanocages on various substrates. bruker-nano.jp | Nanocage dimensions (height, width), surface roughness, and overall morphology. |

| Kelvin Probe Force Microscopy (KPFM) | A variant of AFM that maps the work function of the surface. uci.edu | Provides insights into the local electronic properties and surface potential of the nanocages. uci.edu |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information and allows for the measurement of various surface properties. nanoscientific.org By scanning a sharp tip over the surface of a sample, it can generate a three-dimensional image of the surface morphology with sub-nanometer resolution. nanoscopeservices.co.uk This capability is particularly useful for characterizing the complex architecture of platinum nanocages.

Research on dendrimer-stabilized platinum nanoparticles, which share structural complexities with nanocages, demonstrates the utility of AFM in elucidating their formation and structure. researchgate.netnih.gov AFM height measurements can effectively distinguish between the empty dendrimer templates and the platinum-loaded nanostructures. nih.gov Studies have shown that as the ratio of platinum to the dendrimer template increases, the mean height of the features observed in AFM images also increases. researchgate.net This suggests a direct correlation between the AFM data and the extent of platinum loading within the nanostructure.

Furthermore, AFM analysis has indicated that platinum nanoparticles can form as non-compact, ramified aggregates within the templating framework. nih.gov The surface density of the features in AFM images provides evidence consistent with an intradendrimer templating mechanism. researchgate.net When platinum loading exceeds a certain threshold, a secondary peak in the height distribution may appear, indicating the formation of different or larger aggregates. nih.gov

Beyond topographical imaging, advanced AFM modes can probe the compositional and mechanical properties of nanomaterials. ntmdt-si.combruker.com Techniques such as multifrequency AFM can be used for the compositional mapping of complex materials by measuring local mechanical and electrical properties. ntmdt-si.comresearchgate.net This allows for the differentiation of constituent materials on the nanoscale, which is crucial for verifying the intended composition and structure of bimetallic or coated platinum nanocages. ntmdt-si.comresearchgate.net For instance, a dual-scale AFM method has been developed to determine local surface potentials on faceted platinum nanoparticles with high lateral resolution, offering insights into the charge distribution across the nanocage surface. utwente.nl

Table 1: AFM Height Analysis of Dendrimer-Stabilized Platinum Nanoparticles

| Sample Description | Mean Feature Height (nm) | Key Observation | Reference |

| Empty PAMAM Dendrimer | < 1.0 | Baseline height of the template. | researchgate.net |

| Low Pt:PAMAM Ratio | Increases with Pt loading | Height correlates with the amount of platinum incorporated. | researchgate.net |

| High Pt:PAMAM Ratio | Appearance of a secondary, taller peak | Suggests formation of larger aggregates or secondary particles. | nih.gov |

This table is generated based on findings from studies on dendrimer-stabilized platinum nanoparticles, which serve as a model for understanding the AFM characterization of nanocage structures.

Dynamic Light Scattering (DLS) for Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension. wyatt.comanton-paar.comazom.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. anton-paar.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. anton-paar.com By analyzing these fluctuations, the translational diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. azom.com

DLS is a crucial tool for assessing the colloidal stability and size uniformity of platinum nanocages in solution. Research on various platinum-based nanoparticles provides insight into the typical data obtained from DLS measurements. For instance, pristine platinum nanoparticles (PtNPs) have been shown to have a specific hydrodynamic diameter, which changes upon surface modification. mdpi.com When these nanoparticles are coated with DNA, their hydrodynamic diameter increases, and the extent of this increase can depend on the molar ratio of DNA to nanoparticles. mdpi.com

The data below, compiled from various studies on platinum-containing and other nanocage systems, illustrates the application of DLS in determining their size characteristics in different environments.

Table 2: Hydrodynamic Diameter of Platinum-Containing Nanoparticles and Nanocages Measured by DLS

| Nanoparticle System | Condition | Average Hydrodynamic Diameter (nm) | Reference |

| Pristine Platinum Nanoparticles (PtNPs) | In deionized water | 35.40 ± 0.17 | mdpi.com |

| DNA-Coated PtNPs (1500x ratio) | In buffer | ~37.88 ± 0.18 | mdpi.com |

| PtNPs | Exposed to Bovine Serum Albumin (BSA) | 55.77 | mdpi.com |

| PtNPs | Exposed to Serum | 71.46 | mdpi.com |

| DNA-Coated PtNPs | Exposed to Serum | 37.91 | mdpi.com |

| Human H-ferritin (HFn) Nanocages | In solution | 14.1 | pnas.org |

| Doxorubicin-loaded HFn Nanocages (HFn-Dox) | In solution | 14.2 | pnas.org |

| Pyrococcus furiosus Ferritin (Fn) Nanocages | In solution | ~13.4 (radius of 6.7 nm) | thno.org |

| Doxorubicin-loaded HccFn Nanocages | In solution | ~17.4 (radius of 8.7 nm) | thno.org |

This table presents a compilation of DLS data from different research articles to demonstrate the typical size measurements for platinum-based nanoparticles and related nanocage structures.

Structure Activity Relationships in Platinum Nanocages

Influence of Exposed Crystal Facets on Catalytic Performance

The catalytic properties of platinum nanocages are intrinsically linked to the crystallographic facets exposed on their surfaces. The arrangement of atoms on these facets dictates the nature and availability of active sites, which in turn influences the adsorption, reaction, and desorption of molecules. mdpi.com Different crystal planes of platinum exhibit distinct catalytic activities for various chemical reactions.

For instance, in the context of the oxygen reduction reaction (ORR), a critical process in fuel cells, the Pt(111) facet is generally more active than the Pt(100) facet. osti.gov This is attributed to the different coordination numbers and electronic configurations of the surface platinum atoms. The specific atomic arrangement on the exposed crystal facet of platinum is a crucial determinant of its catalytic behavior. nih.gov

Research employing density functional theory (DFT) has provided insights into the facet-dependent catalytic activity. For the triiodide reduction in dye-sensitized solar cells, theoretical investigations predicted the activity to follow the order of Pt(111) > Pt(411) > Pt(100). nih.gov Subsequent experimental work, utilizing platinum nanocrystals with predominantly exposed {100}, {111}, and {411} facets, confirmed these theoretical predictions, with the Pt(111)-dominant nanocrystals showing the highest photovoltaic conversion efficiency. nih.gov

Similarly, for the hydrogen oxidation reaction (HOR) in alkaline media, the electrocatalytic performance of well-defined Pt(hkl) facets varies due to the distinct states and coverages of hydrogen under potential and adsorbed hydroxyl species. oaes.cc The inhibiting effect of adsorbed hydroxyls follows the sequence Pt(100) > Pt(110) > Pt(111), indicating that the Pt(111) facet is more resistant to poisoning. oaes.cc For formic acid electrooxidation, platinum octahedra, which expose {111} facets, demonstrate higher tolerance to poisoning compared to platinum cubes that expose {100} facets. mdpi.com This is because the adsorption of poisoning species is lowest on Pt(111) and highest on Pt(100). mdpi.com

The ability to selectively synthesize platinum nanocages with specific exposed facets, such as cubic and octahedral shapes exposing {100} and {111} facets respectively, provides a powerful tool for establishing clear structure-property relationships and designing catalysts with optimized performance for specific applications. mdpi.comosti.gov

Table 1: Influence of Crystal Facet on Catalytic Activity

| Reaction | Most Active Facet | Least Active Facet | Reference |

|---|---|---|---|

| Oxygen Reduction Reaction (ORR) | Pt(111) | Pt(100) | osti.gov |

| Triiodide Reduction | Pt(111) | Pt(100) | nih.gov |

Role of Wall Thickness and Porosity in Reaction Kinetics

The wall thickness and porosity of platinum nanocages are critical structural parameters that significantly influence reaction kinetics. Nanocages with ultrathin walls, often at the subnanometer level, maximize the utilization of platinum atoms by ensuring a high surface-to-volume ratio. frontiersin.orgnih.gov This is particularly important given the high cost and scarcity of platinum. mdpi.com In conventional nanoparticles, only the surface atoms, typically comprising about three atomic layers, are active in catalysis, leaving the core atoms underutilized. nih.gov Hollow structures like nanocages effectively eliminate these inactive core atoms. frontiersin.orgnih.gov

The ultrathin walls of these nanocages lead to a high exposure of active sites, which is a key factor for enhancing catalytic activity. nih.gov For example, magnetically hollow platinum nanocages with subnanometer-thick walls have demonstrated high efficiency in the catalytic transfer hydrogenation of nitroaromatics, achieving over 99% conversion and selectivity. nih.gov The high atom utilization efficiency of the platinum atoms in the ultrathin walls is a primary contributor to this performance. nih.gov

Furthermore, the confinement effect within the porous structure of the nanocages can also influence reaction pathways and selectivity. The combination of high surface area, efficient atom utilization, and improved mass transport makes platinum nanocages with thin, porous walls highly effective catalysts. frontiersin.orgnih.gov

Impact of Alloying and Doping on Electronic Structure and Reactivity

Alloying platinum with other metals or doping it with non-metal elements is a powerful strategy to modify its electronic structure and, consequently, its catalytic reactivity. mdpi.comresearchgate.net This approach not only reduces the amount of platinum used but also often leads to synergistic effects that enhance catalytic performance beyond that of pure platinum. mdpi.com

When platinum is alloyed with transition metals such as cobalt (Co), nickel (Ni), or copper (Cu), the resulting bimetallic nanostructures exhibit modified electronic properties. mdpi.comrsc.org This is due to charge transfer between the constituent metals, driven by differences in their electronegativity, which alters the electron filling of the platinum d-orbitals. mdpi.com For instance, in Pt-Co alloy nanoparticles dispersed on nitrogen-doped graphene, the alloying effect contributes to a four-fold higher power density in proton exchange membrane fuel cells compared to a commercial Pt/C catalyst. researchgate.net

The introduction of a second metal can also provide a bifunctional mechanism. For example, in the context of methanol (B129727) oxidation, where CO is a common poisoning intermediate, alloying with ruthenium (Ru) is beneficial. mdpi.com Ruthenium atoms can adsorb hydroxyl species (Ru-OHads) which then help to oxidize CO adsorbed on neighboring platinum sites (Pt-COads), thus mitigating catalyst poisoning. mdpi.com

Doping the platinum shell or the support material can also tune the catalyst's electronic properties. Doping the Pt shell of a Pd@Pt core-shell structure with cobalt has been shown to enhance catalytic activity. mdpi.com Non-metal doping of the support material, such as nitrogen-doping of graphene, can create strong interactions with the platinum nanoparticles. researchgate.net This interaction can induce electron transfer from the platinum to the carbon support, modifying the oxygen adsorption energy on the platinum surface and enhancing the ORR activity. researchgate.net Similarly, doping with boron, phosphorus, or sulfur has been explored to tune the electronic structure of platinum. researchgate.net

Table 2: Effect of Alloying on Catalytic Performance

| Catalyst System | Alloying Element | Targeted Reaction | Observed Enhancement | Reference |

|---|---|---|---|---|

| Pt-Co/N-Graphene | Cobalt | PEMFC | 4x higher power density vs. Pt/C | researchgate.net |

| Pt-Ru | Ruthenium | Methanol Oxidation | Enhanced CO tolerance | mdpi.com |

| Pt-Cu NWNs | Copper | Methanol Oxidation | 4.03x higher mass activity vs. Pt/C | rsc.org |

Effect of Surface Strain and Ligand Effects on Adsorption and Catalysis